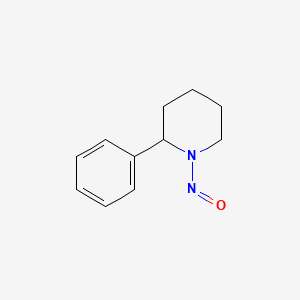
5-Chloro-2-(propylamino)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-(propylamino)benzoic acid is an organic compound with the molecular formula C10H12ClNO2 It is a derivative of benzoic acid, where the hydrogen atom at the 5-position of the benzene ring is replaced by a chlorine atom, and the hydrogen atom at the 2-position is replaced by a propylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(propylamino)benzoic acid typically involves the following steps:
Nitration: The starting material, benzoic acid, undergoes nitration to introduce a nitro group at the 5-position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Alkylation: The amino group is alkylated with propyl bromide to introduce the propylamino group.
Chlorination: Finally, the compound is chlorinated at the 5-position using a chlorinating agent such as thionyl chloride.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-(propylamino)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The chlorine atom at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents such as sodium hydroxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Chloro-2-(propylamino)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-2-(propylamino)benzoic acid involves its interaction with specific molecular targets. The propylamino group can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The chlorine atom at the 5-position can also influence the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-(propylamino)benzoic acid: Similar structure but with a bromine atom instead of chlorine.
5-Fluoro-2-(propylamino)benzoic acid: Similar structure but with a fluorine atom instead of chlorine.
5-Iodo-2-(propylamino)benzoic acid: Similar structure but with an iodine atom instead of chlorine.
Uniqueness
5-Chloro-2-(propylamino)benzoic acid is unique due to the presence of the chlorine atom, which can influence its chemical reactivity and biological activity. The propylamino group also contributes to its distinct properties, making it a valuable compound in various applications.
Properties
Molecular Formula |
C10H12ClNO2 |
|---|---|
Molecular Weight |
213.66 g/mol |
IUPAC Name |
5-chloro-2-(propylamino)benzoic acid |
InChI |
InChI=1S/C10H12ClNO2/c1-2-5-12-9-4-3-7(11)6-8(9)10(13)14/h3-4,6,12H,2,5H2,1H3,(H,13,14) |
InChI Key |
OTENLGQABPTTSC-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC1=C(C=C(C=C1)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1-(Dimethylamino)cyclohexyl]methanol](/img/structure/B12115022.png)
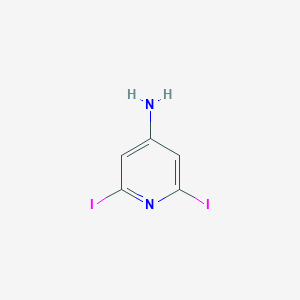
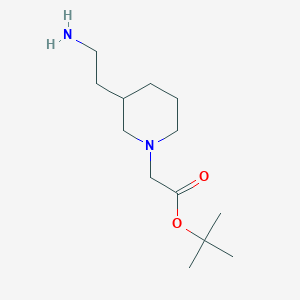
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-phenoxyphenyl)propanamide](/img/structure/B12115048.png)
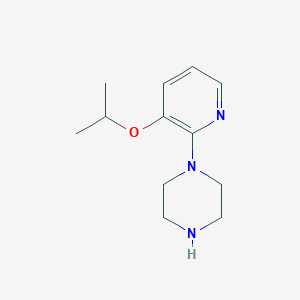
![Arsonic acid, [2-(acetylamino)phenyl]-](/img/structure/B12115057.png)
![4-[[1-[[1-[2-[[3-Methyl-1-[(4-methyl-2-oxochromen-6-yl)amino]-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B12115058.png)


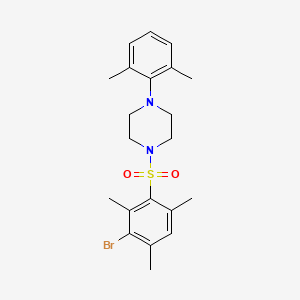
![4-fluoro-2-methyl-N-{3-[(2-methylphenyl)amino]quinoxalin-2-yl}benzene-1-sulfonamide](/img/structure/B12115081.png)
![N4,N4'-Bis(9,9-dimethyl-9H-fluoren-2-yl)-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B12115090.png)
